REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11]>C(O)C>[CH3:14][O:13][C:9]([CH2:10][CH2:11][N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:11][CH2:10][C:9]([O:13][CH3:14])=[O:12])=[O:12]
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Name
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|
Quantity
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107 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
172.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent is evaporated under vacuum
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Type
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DISTILLATION
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Details
|
a part of the oily residue is then distilled
|
Reaction Time |
13 d |
Name
|
|
Type
|
|
Smiles
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COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |